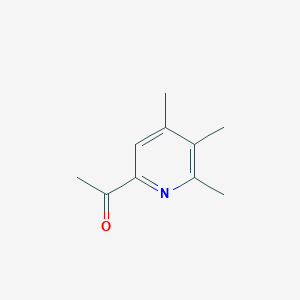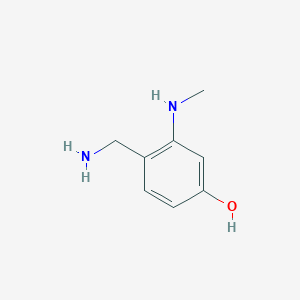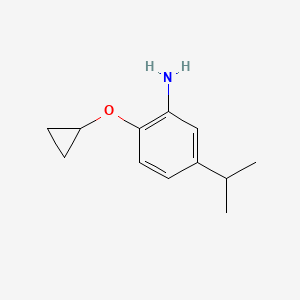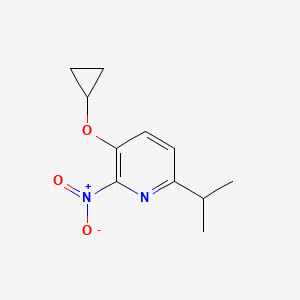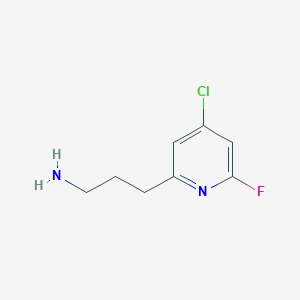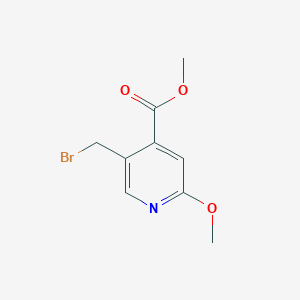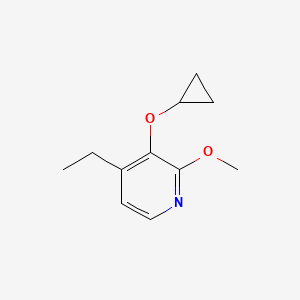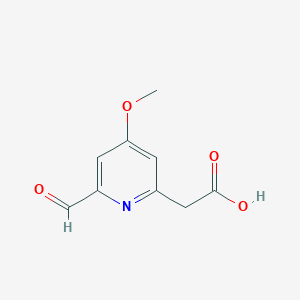
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of a bromomethyl group attached to the benzotriazole ring, along with a trityl group, which enhances its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole typically involves the bromomethylation of 1-trityl-1H-1,2,3-benzotriazole. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through the formation of a bromomethyl radical, which subsequently reacts with the benzotriazole ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
科学的研究の応用
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole has diverse applications in scientific research:
作用機序
The mechanism of action of 5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through the bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The trityl group provides steric hindrance, enhancing the selectivity and stability of the compound .
類似化合物との比較
Similar Compounds
5-Bromomethyl-1H-1,2,3-benzotriazole: Lacks the trityl group, making it less stable and less selective in reactions.
1-Trityl-1H-1,2,3-benzotriazole: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole: Contains a thiazole ring instead of a benzotriazole ring, leading to different chemical properties and reactivity.
Uniqueness
5-(Bromomethyl)-1-trityl-1H-1,2,3-benzotriazole is unique due to the presence of both the bromomethyl and trityl groups, which confer enhanced stability, selectivity, and reactivity. This makes it a valuable compound in various chemical and biological applications .
特性
分子式 |
C26H20BrN3 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
5-(bromomethyl)-1-tritylbenzotriazole |
InChI |
InChI=1S/C26H20BrN3/c27-19-20-16-17-25-24(18-20)28-29-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H,19H2 |
InChIキー |
XVDDNNDZTLKWQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)CBr)N=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


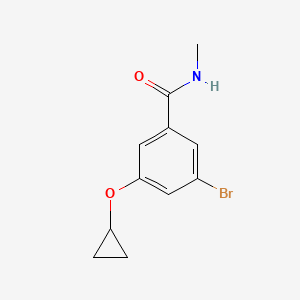
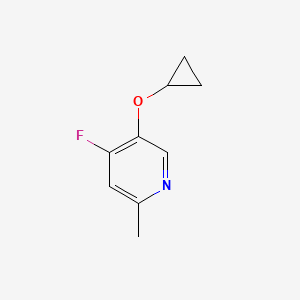
![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
